Ortho-Fluorine Phenoxy Substitution Confers Distinct Electronic and Steric Properties Versus Para-Fluoro Isomer
The target compound bears a 2-fluorophenoxy group (ortho-fluorine), while the direct positional isomer 2-(4-fluorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide contains a para-fluorine . In the structurally related 4-(2-fluorophenoxy)quinoline c-Met inhibitor series, ortho-fluorine substitution on the phenoxy ring is a critical determinant of kinase inhibitory potency, with the most potent compounds (IC50 = 1.04 nM for compound 34; IC50 = 0.59 nM for compound 33) all retaining the ortho-fluorophenoxy motif [1]. Computational modeling confirms that ortho-fluorine orientation influences the dihedral angle of the phenoxy ring relative to the quinoline core, directly affecting the compound's ability to occupy the c-Met ATP-binding pocket [1].
| Evidence Dimension | Fluorine substitution position on phenoxy ring and impact on target binding geometry |
|---|---|
| Target Compound Data | 2-fluorophenoxy (ortho-F); maintains non-coplanar geometry favorable for kinase pocket occupancy in 4-(2-fluorophenoxy)quinoline c-Met inhibitors |
| Comparator Or Baseline | 4-fluorophenoxy (para-F) positional isomer; altered electronic distribution and molecular conformation |
| Quantified Difference | Ortho-fluorophenoxy retained in lead compounds achieving c-Met IC50 of 0.59–1.04 nM; SAR studies identify ortho-F as preferred orientation for target engagement [1] |
| Conditions | c-Met kinase biochemical assay and cell-based antiproliferative assays (A549, H460, HT-29, MKN-45, U87MG cell lines) [1] |
Why This Matters
Ortho-fluorine positioning is a non-interchangeable structural feature affecting binding conformation; substituting the para-fluoro isomer without validation risks losing target engagement geometry established in the fluorophenoxy-quinoline kinase inhibitor pharmacophore.
- [1] Zhou S, Ren J, Wang X, et al. Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorg Med Chem. 2014;22(22):6438-6452. doi:10.1016/j.bmc.2014.09.037. Compound 34: c-Met IC50 = 1.04 nM; Wang XQ et al. (2013) compound 33: c-Met IC50 = 0.59 nM. View Source
